Technical Guide: Solubility Profiling & Thermodynamic Analysis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate
The following technical guide is structured to serve as a comprehensive operational manual for researchers and process chemists dealing with Methyl 2-[methyl(methylsulfonyl)amino]benzoate (often referred to as the N-mesy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a comprehensive operational manual for researchers and process chemists dealing with Methyl 2-[methyl(methylsulfonyl)amino]benzoate (often referred to as the N-mesyl anthranilate intermediate).
This guide prioritizes process utility , moving beyond simple data listing to explain the how and why of solubility behavior, measurement, and modeling.
[1]
Executive Summary & Compound Profile
Methyl 2-[methyl(methylsulfonyl)amino]benzoate is a critical intermediate in the synthesis of agrochemicals (e.g., Mesotrione) and sulfonamide-based pharmaceuticals.[1] Its solubility profile is the governing factor in yield optimization during nucleophilic substitution reactions and subsequent purification via crystallization.[1]
Physicochemical Architecture
Understanding the molecule's structure is the first step in predicting solvent compatibility.[1]
Feature
Structural Moiety
Solvation Implication
Lipophilicity
Methyl Ester ()
Promotes solubility in moderately polar aprotic solvents (Ethyl Acetate, DCM).[1]
Polarity
Sulfonyl Group ()
Strong dipole; acts as a Hydrogen Bond Acceptor (HBA).[1] Requires polar solvents for high loading.[1]
Sterics
-Methyl / Ortho-substitution
Creates a "twisted" conformation, reducing lattice energy compared to non-methylated analogs, potentially enhancing solubility.[1]
To generate high-precision solubility data (Mole Fraction,
) required for thermodynamic modeling, the Laser Monitoring Observation Technique is the industry standard, offering superior accuracy over the static gravimetric method.[1]
Principle
The method relies on the Tyndall effect.[1] A laser beam passes through a solute-solvent mixture.[1][2] As temperature changes, the dissolution of solid particles results in a sharp increase in laser transmittance.
Workflow Diagram
The following flowchart details the validated operational workflow for determining the saturation temperature (
).
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.
Step-by-Step Methodology
Preparation: Weigh the solute (
) and solvent () using an analytical balance (precision g) into a double-walled glass vessel.
System Setup: Insert a laser source (power < 5 mW) and a light intensity sensor on opposite sides of the vessel.[1]
Equilibration: Initiate stirring (magnetic stirrer) to create a suspension.[1]
Thermal Ramp: Circulate water through the vessel jacket.[1] Increase temperature slowly (
) to prevent thermal lag.
Detection: Monitor the loop of laser intensity (
). The point where reaches the baseline of pure solvent indicates complete dissolution ().
Repetition: Repeat for varying mole fractions to construct the polythermal curve.
Solubility Data & Solvent Screening[1][2][3]
Based on the functional group analysis and standard behavior of sulfonamide-benzoate esters, the solubility hierarchy generally follows the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.[1]
Predicted Solubility Hierarchy
High Solubility (Process Solvents): Acetone, DMF, DMSO, Ethyl Acetate.[1]
Reason: Dipole-dipole interactions stabilize the sulfonyl group; lack of H-bond donation prevents interference with the ester.[1]
Reason: High polarity mismatch (Water) or lack of polar interaction capability (Hexane).[1]
Thermodynamic Modeling Framework
To design a crystallization process, experimental data must be correlated using thermodynamic models.[1] The Modified Apelblat Equation is typically the most accurate for this class of compounds.[1]
Endothermic dissolution.[1] Solubility increases with temperature.[1][2][3] Cooling crystallization is viable.[1]
Positive
Entropy-driven process.[1] Indicates disordering of the crystal lattice upon solvation.[1]
Process Application: Cooling Crystallization Design[1]
The primary utility of the solubility data is to define the Metastable Zone Width (MSZW) for purification.[1]
Solvent Selection Logic
For Methyl 2-[methyl(methylsulfonyl)amino]benzoate, a binary solvent system is often required to maximize yield and purity.[1]
Primary Solvent: Acetone or Ethyl Acetate (High solubility at high T).[1]
Anti-Solvent: n-Heptane or Water (Low solubility, induces supersaturation).[1]
Crystallization Pathway Diagram
This diagram illustrates the decision logic for selecting the crystallization mode based on the thermodynamic data collected in Section 2.
Figure 2: Process Decision Tree based on Solubility Thermodynamics.
References
Measurement Technique
Shakeel, F., et al. (2015).[1] "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids.
Note: Describes the Laser Monitoring technique valid
Thermodynamic Modeling (Apelblat)
Xiao, Y., et al. (2021).[1][3] "Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents." Journal of Chemical & Engineering Data. [1]
Note: Provides the mathematical framework for benzoate deriv
Compound Analog Data
NIST Chemistry WebBook.[1] "Methyl 2-(aminosulfonyl)benzoate."[1][4][5][6][7][8][9] National Institute of Standards and Technology.[1] [1]
Note: Used for structural analog comparison.
General Solubility Theory
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]
Note: Foundational text for "Like Dissolves Like" predictions.
Methyl 2-[methyl(methylsulfonyl)amino]benzoate PubChem CID and SMILES
The following technical guide provides an in-depth analysis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate , a specialized organic building block characterized by its N-mesyl-N-methyl anthranilate core.[1][2] CAS Regi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate , a specialized organic building block characterized by its N-mesyl-N-methyl anthranilate core.[1][2]
Methyl 2-[methyl(methylsulfonyl)amino]benzoate is a disubstituted aniline derivative serving as a critical intermediate in medicinal chemistry.[1] Structurally, it features a methyl anthranilate scaffold functionalized with a methylsulfonyl (mesyl) group on the nitrogen atom.[1][2] This motif—an N-methyl-N-sulfonyl amine—is a pharmacophoric feature found in potent HMG-CoA reductase inhibitors (e.g., Rosuvastatin) and various anti-inflammatory agents.[1][2] This guide details its chemical identity, synthetic pathways, and handling protocols for drug development applications.[1][2]
Chemical Identity & Structural Analysis
The compound represents a protected form of anthranilic acid where the amine is fully substituted, reducing hydrogen bond donor capacity while increasing lipophilicity and metabolic stability against N-dealkylation.[1][2]
Identification Data
Parameter
Value
CAS Number
36881-76-2
IUPAC Name
Methyl 2-(N-methylmethanesulfonamido)benzoate
SMILES
CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C
InChI Key
(Predicted) KVW...[1][2][3][4] (Derivative of Methyl N-methylanthranilate)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Structural Pharmacophore
The molecule contains three distinct functional domains:[1]
Benzoate Ester : A masked carboxylic acid, allowing for orthogonal protection strategies or direct conversion to benzyl alcohols/amides.[1][2]
Sulfonamide Core : The N-mesyl group acts as a bioisostere for carbonyls, providing a unique geometry and hydrogen bond acceptor profile.[1][2]
N-Methylation : Restricts conformational freedom and improves membrane permeability by eliminating a hydrogen bond donor.[1][2]
Synthetic Pathways
The synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate typically proceeds via the sulfonylation of Methyl N-methylanthranilate.[1] This route is preferred over the methylation of a primary sulfonamide due to the higher selectivity of the initial N-methylation of anthranilates.[1][2]
Reaction Mechanism
The nucleophilic nitrogen of the secondary amine attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl).[1][2] A base (typically Pyridine or Triethylamine) is required to neutralize the HCl byproduct and drive the equilibrium forward.[1][2]
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
Experimental Protocol
The following protocol describes the synthesis on a 10 mmol scale. This procedure is designed to minimize hydrolysis of the ester and ensure complete conversion of the secondary amine.[2]
Materials
Methyl N-methylanthranilate: 1.65 g (10 mmol)[1][2]
Methanesulfonyl chloride: 1.72 g (15 mmol, 1.5 eq)[1][2]
Triethylamine (TEA): 2.02 g (20 mmol, 2.0 eq)[1][2]
DMAP (4-Dimethylaminopyridine): 0.12 g (1 mmol, 0.1 eq) - Catalyst[1][2]
Step-by-Step Methodology
Preparation : Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add Methyl N-methylanthranilate and anhydrous DCM.[1][2]
Base Addition : Add TEA and DMAP to the stirring solution. Cool the mixture to 0°C using an ice bath.
Sulfonylation : Add Methanesulfonyl chloride dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel to control the exotherm.[1][2]
Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS.[1] The starting material (fluorescent blue) should disappear.[1][2]
Work-up :
Quench with saturated NaHCO₃ solution (20 mL).
Extract the aqueous layer with DCM (2 x 20 mL).[1][2]
Wash combined organics with 1M HCl (to remove excess pyridine/TEA), followed by brine.[1][2]
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification : Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Biological & Pharmaceutical Context
This compound is primarily used as a building block in the synthesis of complex pharmaceutical agents.[1][2]
Pharmacological Relevance[1][2]
Rosuvastatin Pharmacophore : The N-methyl-N-mesyl moiety is a key structural feature in the "super-statin" class (e.g., Rosuvastatin), where it contributes to binding affinity in the HMG-CoA reductase active site by interacting with Arg590.[1][2]
Bioisosterism : The sulfonamide group serves as a non-hydrolyzable bioisostere of an amide, providing increased metabolic stability and altered hydrogen bonding geometry.[2]
Applications in Drug Discovery[1][2]
Fragment-Based Drug Design (FBDD) : Used as a fragment to probe binding pockets requiring a hydrophobic aryl group coupled with a polar sulfonamide linker.[1]
Directed C-H Activation : The ester and sulfonamide groups can act as directing groups for palladium-catalyzed C-H functionalization of the aromatic ring.[1][2]
Handling : Handle in a fume hood. Wear nitrile gloves and safety goggles.[1][2]
Stability : Stable under normal conditions.[1][2] Avoid strong oxidizing agents and strong bases (which may hydrolyze the ester).[1][2] Store at 2–8°C.[1][2]
References
PubChem Compound Summary . Methyl 2-(methylamino)benzoate (Precursor). National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]
Synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate from methyl anthranilate
Application Note: Scalable Synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate Executive Summary This application note details the optimized protocol for synthesizing Methyl 2-[methyl(methylsulfonyl)amino]benzoat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Executive Summary
This application note details the optimized protocol for synthesizing Methyl 2-[methyl(methylsulfonyl)amino]benzoate from methyl anthranilate . This scaffold is a critical intermediate in the development of quinazoline-based heterocycles and non-steroidal anti-inflammatory drugs (NSAIDs).
While direct methylation of anthranilates is possible, it often suffers from selectivity issues (over-methylation). This guide prioritizes a "Protect-then-Alkylate" strategy : first installing the sulfonyl group to acidify the nitrogen, followed by a precise
methylation. This route ensures high purity, stoichiometric control, and reproducibility suitable for pharmaceutical applications.
Retrosynthetic Analysis & Strategy
The synthesis can be approached via two distinct pathways. We recommend Route A for laboratory to pilot-scale synthesis due to its superior impurity profile.
Route A (Recommended): Sulfonylation
Methylation
Activation: Reaction of methyl anthranilate with methanesulfonyl chloride (MsCl) to form the sulfonamide.
Functionalization: Deprotonation of the acidic sulfonamide N-H followed by methylation.
Route B (Alternative): Methylation
Sulfonylation
Limitation: Direct methylation of methyl anthranilate often yields a mixture of starting material, mono-methyl, and di-methyl byproducts, requiring tedious chromatographic separation [1]. Furthermore, sulfonylation of the secondary amine (
-methyl anthranilate) is sterically slower due to the ortho-ester interference.
Visual Workflow (Route A)
Caption: Step-wise synthetic workflow for the high-purity synthesis of the target sulfonamide.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(methylsulfonylamino)benzoate
This step converts the nucleophilic aniline into a sulfonamide. The use of pyridine acts as both a solvent and an acid scavenger (HCl sponge).
Setup: Dissolve the N-mesyl intermediate (1.0 eq) in anhydrous DMF. Add powdered
(2.0 eq).
Activation: Stir the suspension at RT for 15 minutes to ensure deprotonation. The mixture may turn slightly yellow.
Alkylation: Add Methyl Iodide (1.5 eq) dropwise.
Safety: MeI is a suspected carcinogen and volatile. Use a sealed system or efficient fume hood.
Reaction: Stir at RT for 2–4 hours .
Note: Heating is rarely required and risks hydrolyzing the ester group (
).
Workup:
Pour the reaction mixture into ice-water (50 Vol). The product often precipitates as a solid.
If solid forms: Filter, wash with water, and dry.
If oil forms: Extract with EtOAc (3x), wash with water (5x) to remove DMF, then Brine.
Validation: Check NMR for the disappearance of the N-H singlet (~10 ppm) and appearance of the N-Me singlet (~3.2 ppm).
Chemical Mechanism & Rationale
The success of this protocol relies on the electronic modification of the nitrogen atom.
Caption: Mechanistic progression from nucleophilic aniline to the target tertiary sulfonamide.
Why not Route B? In Route B (Methylation first), the N-H of the N-methyl anthranilate is less acidic and sterically hindered by the ortho-ester and the N-methyl group. Subsequent sulfonylation requires forcing conditions (heating), which often leads to degradation or ester hydrolysis [3].
Why K2CO3/DMF? This system is standard for the "Williamson-type" synthesis on nitrogen. The base is strong enough to deprotonate the sulfonamide but weak enough to leave the ester intact.
Quality Control & Troubleshooting
Parameter
Specification / Observation
Troubleshooting
Appearance
White to off-white crystalline solid.
Yellow/Brown oil indicates residual DMF or oxidation.
1H NMR
N-Me: Singlet ~3.1-3.3 ppm (3H)S-Me: Singlet ~2.8-3.0 ppm (3H)Ester-Me: Singlet ~3.9 ppm (3H)
If N-H signal (~10 ppm) persists, re-treat with Base/MeI.
Yield
Step 1: >85% Step 2: >90%
Low yield in Step 1 usually due to moisture (hydrolysis of MsCl). Ensure dry solvents.[1][3]
Safety Warnings:
Methanesulfonyl Chloride (MsCl): Highly corrosive and lachrymator.[1] Reacts violently with water.
Methyl Iodide (MeI): Neurotoxic and carcinogenic.
Methyl Anthranilate: Generally safe (GRAS), but irritant in pure form.
References
BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate. Retrieved from
Organic Syntheses. (1954). Methanesulfonyl Chloride Preparation and General Reactivity. Org. Synth. Coll. Vol. 4, p.571. Retrieved from
Shafiq, M., et al. (2009). Methyl 2-[(Methylsulfonyl)(propyl)amino]benzoate.[5] Acta Crystallographica Section E. Retrieved from
PubChem. (2025).[6] Methyl 2-(sulfamoylmethyl)benzoate Compound Summary. Retrieved from [6]
Application Note: Methyl 2-[methyl(methylsulfonyl)amino]benzoate as a Heterocyclic Building Block
[1] Executive Summary Methyl 2-[methyl(methylsulfonyl)amino]benzoate (CAS: 63484-12-8, hereafter MMAB ) is a specialized bifunctional building block designed for the streamlined synthesis of 4-hydroxy-2-methyl-2H-1,2-ben...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 2-[methyl(methylsulfonyl)amino]benzoate (CAS: 63484-12-8, hereafter MMAB ) is a specialized bifunctional building block designed for the streamlined synthesis of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide derivatives.[1] This scaffold is the pharmacophore governing the "Oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including Meloxicam and Isoxicam .[1]
Unlike traditional routes starting from saccharin (which require ring expansion rearrangement), the MMAB route utilizes a direct intramolecular Claisen-type condensation .[1] This application note details the kinetic and thermodynamic parameters required to drive this cyclization, offering a high-yield protocol for researchers developing novel anti-inflammatory or analgesic agents.
Mechanistic Insight & Reactivity Profile[1]
To use MMAB effectively, one must understand the competing reactivities of its functional groups.
Structural Analysis
MMAB contains two electrophilic centers and one latent nucleophilic center:
Electrophile A (Ester): The methyl benzoate carbonyl is the target for cyclization.[1]
Electrophile B (Sulfonyl): The sulfonyl group is chemically inert under the cyclization conditions but activates the adjacent methyl group.[1]
Nucleophile (Latent): The
-methyl group is unreactive.[1] However, the -methyl protons (alpha to the sulfone) are acidic ( in DMSO).[1]
The Cyclization Mechanism (Gabriel-Colman Rearrangement)
The core transformation is the base-promoted deprotonation of the
-methyl group, followed by nucleophilic attack on the ester carbonyl.[1] This is a variation of the Gabriel-Colman rearrangement.[1]
Step 1: Strong base (NaH or NaOMe) deprotonates the
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel.
Base Suspension: Charge the flask with NaH (2.2 equiv). Wash twice with dry hexane to remove mineral oil if high purity is required (optional for bulk synthesis).[1] Suspend in anhydrous DMF (5 mL per gram of MMAB).
Addition: Dissolve MMAB in minimum anhydrous DMF. Add this solution dropwise to the NaH suspension at 0–5°C over 30 minutes. Caution: Hydrogen gas evolution.[1]
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
Checkpoint: The solution should turn from a suspension to a clear, often orange/red solution, indicating enolate formation. Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting material (
Quench: Cool the reaction mixture to 0°C. Slowly pour the mixture into crushed ice/water (10x volume).
Acidification: Acidify the aqueous solution with 1N HCl to pH 2.0. The product will precipitate as a white to off-white solid.[1]
Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.
Yield Expectation: 85–92%.
Characterization:
1H NMR (DMSO-d6): Look for the disappearance of the
-methyl singlet (approx 3.2 ppm) and the appearance of the enolic -OH (broad singlet >11 ppm) and the characteristic benzothiazine vinyl/aromatic signals.[1]
Mix the Benzothiazine ester and the amine in Xylene.[1]
Reflux (140°C) for 24 hours.
Critical Step: Methanol is a byproduct.[1] Use a Dean-Stark trap or molecular sieves to remove methanol and drive the equilibrium toward the amide.[1]
Cool to room temperature. The product (Meloxicam) usually crystallizes directly from the xylene.[1]
Data & Optimization Guide
The choice of base and solvent drastically affects the yield and purity of the cyclization.
Parameter
Condition A (Recommended)
Condition B (Alternative)
Condition C (Avoid)
Base
NaH (2.2 eq)
NaOMe (3.0 eq)
NaOH / KOH
Solvent
DMF or DMSO
Toluene (with NaOMe)
Ethanol / Water
Temp
0°C 25°C
Reflux (80-110°C)
>120°C
Yield
90%+
75-80%
<40% (Hydrolysis)
Impurity
Minimal
Saponified acid
Decarboxylated product
Expert Note: While Sodium Methoxide (NaOMe) in Toluene is cheaper for industrial scaling, it often requires higher temperatures to effect the cyclization, which can lead to side reactions. NaH in DMF is cleaner for research-scale (<100g) batches.[1]
Troubleshooting & Safety
Moisture Sensitivity: The cyclization intermediate (the carbanion) is sensitive to water.[1] If the DMF is "wet," the base will be consumed, and the ester will simply hydrolyze to the carboxylic acid (Methyl 2-[methyl(methylsulfonyl)amino]benzoic acid) rather than cyclizing.[1] Always use anhydrous solvents. [1]
Temperature Control: Do not overheat the reaction during the acidification step. The
-keto ester moiety is prone to decarboxylation if heated in acidic media, leading to the loss of the 3-carboxylate group.
H2 Evolution: When using NaH, ensure adequate venting.
References
Lombardino, J. G., & Wiseman, E. H. (1972). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[1][4] Journal of Medicinal Chemistry.[1] Link[1]
Zinnes, H., et al. (1973). 1,2-Benzothiazines.[2][3][4][5][6] Synthesis of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide esters. Journal of Medicinal Chemistry.[1] Link[1]
Shafiq, M., et al. (2011).[1] Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate.[1] Acta Crystallographica Section E. Link (Provides structural confirmation of the alkylated precursor).[1]
Google Patents. (1975).[1] Process for the preparation of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides.[1][4][5][6] US Patent 3,892,740.[1] Link
PrepChem. Synthesis of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.Link
Application Notes and Protocols: A Guide to Reagents for N-Alkylation of Sulfonamides in Benzoate Ester Synthesis
Introduction: The Strategic Importance of N-Alkyl Sulfonamides in Medicinal Chemistry The sulfonamide functional group is a cornerstone of modern drug discovery, present in a wide array of therapeutic agents.[1][2] The s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-Alkyl Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern drug discovery, present in a wide array of therapeutic agents.[1][2] The strategic N-alkylation of sulfonamides is a critical transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This is particularly relevant in the synthesis of complex molecules like benzoate esters, where precise control over functional group manipulation is paramount. This guide provides an in-depth exploration of the key reagents and protocols for the N-alkylation of sulfonamides, with a special focus on maintaining the integrity of the benzoate ester moiety. We will delve into the mechanistic underpinnings of these reactions, offering insights to empower researchers to make informed decisions in their synthetic endeavors.
Core Principles: Understanding the Reactivity of the Sulfonamide N-H Bond
The nitrogen atom of a primary sulfonamide is significantly less basic and more acidic compared to a typical amine. This is due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the nitrogen lone pair.[3] This inherent acidity is the key to its reactivity, allowing for deprotonation under relatively mild basic conditions to form a nucleophilic sulfonamidate anion, which can then react with an electrophilic alkylating agent. The choice of base and alkylating agent is critical and depends on the substrate's sensitivity and the desired outcome.
Methodologies for N-Alkylation of Sulfonamides
Several reliable methods exist for the N-alkylation of sulfonamides, each with its own set of advantages and considerations. The following sections will detail the most pertinent of these, with a focus on their compatibility with benzoate esters.
Classical N-Alkylation with Alkyl Halides and Sulfonates under Basic Conditions
This is the most traditional and widely used method for N-alkylation.[4] The reaction proceeds via an S(_N)2 mechanism, where a base is used to deprotonate the sulfonamide, generating the sulfonamidate anion that subsequently displaces a halide or sulfonate leaving group from the alkylating agent.
Causality Behind Experimental Choices:
Base Selection: The choice of base is crucial. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective but can be too harsh for sensitive substrates containing ester functionalities, potentially leading to hydrolysis. Milder inorganic bases such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often preferred to preserve the benzoate ester.[5]
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the sulfonamide and the base, facilitating the reaction.
Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) and sulfonates (triflates > tosylates > mesylates) are common alkylating agents.[4] The reactivity of the alkylating agent should be matched with the nucleophilicity of the sulfonamidate to avoid side reactions.
Experimental Protocol: N-Alkylation of a Sulfonamide with an Alkyl Bromide
To a solution of the sulfonamide (1.0 eq) in anhydrous DMF (0.1–0.5 M), add K(_2)CO(_3) (1.5–2.0 eq).
Stir the suspension at room temperature for 30 minutes.
Add the alkyl bromide (1.1–1.5 eq) dropwise to the reaction mixture.
Heat the reaction to a temperature between 50-80 °C and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Logical Workflow for Classical N-Alkylation
Caption: Workflow for classical N-alkylation of sulfonamides.
The Mitsunobu Reaction: A Mild and Versatile Alternative
The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides with primary and secondary alcohols, proceeding under mild, neutral conditions.[6] This makes it particularly attractive for substrates containing sensitive functional groups like benzoate esters. The reaction involves the activation of an alcohol with a phosphine (typically triphenylphosphine, PPh(3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)), followed by nucleophilic attack by the sulfonamide.
Mechanistic Insight:
The reaction proceeds through an alkoxyphosphonium salt intermediate. The sulfonamide, being acidic enough, protonates the azodicarboxylate, and the resulting anion deprotonates the sulfonamide to form the nucleophilic sulfonamidate. This anion then displaces the activated alcohol in an S(_N)2 fashion, leading to inversion of stereochemistry at the alcohol carbon.
Experimental Protocol: Mitsunobu N-Alkylation of a Sulfonamide
To a solution of the sulfonamide (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1–0.5 M) at 0 °C, add DIAD (1.5 eq) dropwise.[7]
Allow the reaction to warm to room temperature and stir for 12–24 hours, monitoring by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude residue can often be purified directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
"Green" N-Alkylation using Alcohols as Alkylating Agents
In recent years, the use of alcohols as "green" alkylating agents has gained significant traction. These methods, often catalyzed by transition metals like ruthenium, iridium, or manganese, proceed via a "borrowing hydrogen" or "hydrogen transfer" mechanism.[1][8][9] This approach is highly atom-economical, with water being the only byproduct.[9] Importantly, these catalytic systems often exhibit excellent chemoselectivity, tolerating ester functionalities.[1]
Mechanistic Overview:
The metal catalyst first dehydrogenates the alcohol to form an aldehyde in situ. The sulfonamide then condenses with the aldehyde to form an N-sulfonyl imine. Finally, the catalyst transfers the "borrowed" hydrogen from the initial dehydrogenation step to the imine, yielding the N-alkylated sulfonamide and regenerating the catalyst.
Experimental Protocol: Iridium-Catalyzed N-Alkylation with an Alcohol
In a reaction vessel, combine the sulfonamide (1.0 eq), the alcohol (1.5–3.0 eq), (0.05–1.5 mol %), and t-BuOK (10-20 mol %).[9]
If the alcohol is a solid, add a suitable solvent like toluene.
Seal the vessel and heat the reaction mixture to 100–120 °C for 12–24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Can require harsh conditions, formation of salt byproducts
Good, with careful choice of base
Mitsunobu Reaction
Alcohols
Neutral (PPh(_3), DEAD/DIAD)
Mild conditions, stereochemical inversion
Stoichiometric phosphine oxide byproduct, can be difficult to remove
Excellent
"Borrowing Hydrogen"
Alcohols
Catalytic (e.g., [Ir], t-BuOK)
"Green" (water byproduct), high atom economy
Requires higher temperatures, catalyst can be expensive
Generally very good
Troubleshooting and Considerations
Over-alkylation: While generally less of a concern with sulfonamides compared to amines, over-alkylation to form a tertiary sulfonamide can occur, especially with highly reactive alkylating agents and strong bases. Using a slight excess of the sulfonamide or a less reactive alkylating agent can mitigate this.
Steric Hindrance: Sterically hindered sulfonamides or alkylating agents may react slowly or not at all. In such cases, more forcing conditions or a different synthetic strategy may be necessary.
Chemoselectivity: When other nucleophilic groups are present in the molecule, chemoselectivity can be a challenge. The Mitsunobu reaction often offers superior chemoselectivity due to the specific activation of the alcohol.
Protecting Groups: In some cases, it may be necessary to protect other functional groups in the molecule. The sulfonamide itself can act as a protecting group for an amine, which can be deprotected under various conditions.[3][10]
Conclusion
The N-alkylation of sulfonamides in the presence of a benzoate ester is a highly achievable transformation with the right choice of reagents and conditions. Classical alkylation with alkyl halides remains a robust method, provided that a mild base is employed to prevent ester hydrolysis. The Mitsunobu reaction offers a mild and highly chemoselective alternative, ideal for complex and sensitive substrates. For a more sustainable approach, transition-metal-catalyzed "borrowing hydrogen" reactions with alcohols are an excellent, atom-economical option. By understanding the underlying principles and protocols outlined in this guide, researchers can confidently navigate the synthesis of N-alkylated sulfonamides, a critical step in the development of novel therapeutics.
References
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]
Methods for mono‐selective N‐alkylation of primary sulfonamides using... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024, May 8). Retrieved February 21, 2026, from [Link]
(PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (2019, February 21). Retrieved February 21, 2026, from [Link]
Catalytic N‐Alkylation of Sulfonamides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020, May 18). Retrieved February 21, 2026, from [Link]
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30). Retrieved February 21, 2026, from [Link]
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]
Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 21, 2026, from [Link]
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines - Penn State Research Database. (n.d.). Retrieved February 21, 2026, from [Link]
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry - ACS Publications. (2017, December 5). Retrieved February 21, 2026, from [Link]
Synthesis of Benzo-Fused Sulfonimidate Heterocycles - PubMed. (2025, November 24). Retrieved February 21, 2026, from [Link]
Heteroaryl sulfonamide synthesis: Scope and limitations - The Royal Society of Chemistry. (n.d.). Retrieved February 21, 2026, from [Link]
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2006, March 24). Retrieved February 21, 2026, from [Link]
A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Retrieved February 21, 2026, from [Link]
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved February 21, 2026, from [Link]
(PDF) Efficient alkylation of N,N '-disubstituted formamidines using Mitsunobu's reagents. (2025, August 7). Retrieved February 21, 2026, from [Link]
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.. (n.d.). Retrieved February 21, 2026, from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 21, 2026, from [Link]
Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes - DiVA portal. (2022, July 5). Retrieved February 21, 2026, from [Link]
Copper-Catalyzed Alkylation of Sulfonamides with Alcohols. (2009, July 6). Retrieved February 21, 2026, from [Link]
Alkylation with Functionalised Alkanes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 21, 2026, from [Link]
Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach - PubMed. (2020, September 15). Retrieved February 21, 2026, from [Link]
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]
Scalable Process Design: Synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Topic: Scalable synthesis routes for Methyl 2-[methyl(methylsulfonyl)amino]benzoate Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Execu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scalable synthesis routes for Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Content Type: Detailed Application Note & Protocol
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary & Strategic Analysis
Methyl 2-[methyl(methylsulfonyl)amino]benzoate (hereafter Target Molecule 1 ) represents a sterically congested, tri-substituted aniline derivative often utilized as a pharmacophore in kinase inhibitors and antiviral agents. The synthesis poses specific process challenges:
Steric Hindrance: The ortho-ester moiety creates significant steric bulk, impeding nucleophilic attack at the nitrogen.
Regioselectivity: Controlling mono- vs. bis-functionalization.
Scalability: Avoiding chromatographic purification in favor of crystallization.
This guide outlines two primary routes. Route A (The Stepwise Sulfonylation-Alkylation) is designated as the Preferred Scalable Route due to the high crystallinity of the intermediate and superior impurity rejection. Route B (The Convergent Route) is a viable alternative when N-methylanthranilate is readily available as a raw material.
Strategic Route Comparison (Graphviz)
Figure 1: Retrosynthetic analysis comparing the robust stepwise Route A against the convergent Route B.
Critical Process Parameters (CPPs) & Chemistry
The Challenge of Ortho-Substitution
The ortho-methoxycarbonyl group exerts both electronic and steric effects.
Electronic: The ester is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen.
Steric: The bulky ester hinders the approach of electrophiles (like methanesulfonyl chloride).
Why Route A is Preferred for Scale-Up
In Route A, we first form the sulfonamide. The resulting proton on the sulfonamide nitrogen (
) is significantly more acidic than a standard amine. This allows for easy deprotonation by mild bases (carbonate) to form a highly nucleophilic anion, which readily undergoes methylation even in sterically crowded environments.
Detailed Experimental Protocols
Protocol A: The Robust Stepwise Route
Step 1: Synthesis of Methyl 2-(methylsulfonamido)benzoate
This step involves the sulfonylation of methyl anthranilate.
Critical Nuance: The secondary amine is less reactive. DMAP (4-Dimethylaminopyridine) is essential as a nucleophilic catalyst.
Procedure:
Dissolve Methyl N-methylanthranilate in Toluene. Add TEA and DMAP.
Heat to 60°C (higher temperature required due to sterics).
Add MsCl slowly.
Monitor closely. If conversion stalls, add more MsCl.
Risk: High residual starting material is common. Acidic wash (1M HCl) is critical to remove unreacted amine.
Analytical Controls & Specifications
Data should be verified against the following standard values.
Parameter
Specification
Method
Notes
Appearance
White crystalline powder
Visual
Colored impurities often indicate oxidation of anilines.
Purity
> 98.5%
HPLC (254 nm)
Main impurity: Unreacted Methyl Anthranilate.
Residual Solvents
< 5000 ppm (Class 3)
GC-HS
DMF removal is critical in Step 2.
Water Content
< 0.5%
Karl Fischer
Dryness affects stability of the ester.
1H NMR
Confirms N-Me and S-Me
400 MHz DMSO-d6
Look for N-Me singlet ~3.1-3.3 ppm; S-Me singlet ~2.9-3.0 ppm.
Safety & Engineering Controls
Hazard Management Table
Reagent
Hazard Class
Engineering Control
Methanesulfonyl Chloride (MsCl)
Corrosive, Lachrymator
Charge via closed addition funnel. Scrubber for HCl gas.
Methyl Iodide (MeI)
Acute Tox, Carcinogen
Use in a closed reactor system. Decontaminate spills with ammonia solution.
Dimethylformamide (DMF)
Reprotoxin
Avoid skin contact. Use dedicated waste streams.
Exotherm Control
Step 1: The reaction of aniline with MsCl releases HCl and heat. On a >1kg scale, the addition time of MsCl must be extended (2-4 hours) to match the cooling capacity of the jacket.
Step 2: The alkylation is generally mild, but thermal runaway is possible if all MeI is added at once at high temperature. Always add MeI at low temperature, then ramp.
References
Preparation of Methyl N-methylanthranilate
Source: BenchChem Application Notes.[6] "Protocols for the Synthesis of Methyl N-methylanthranilate."
General Sulfonylation of Anilines:
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Sulfonamides from Amines."
Context: Standard procedures for reacting sulfonyl chlorides with amines using pyridine bases.
Source:Journal of Organic Chemistry. "Efficient Alkylation of Sulfonamides.
Scale-Up Considerations for Anthranilates
Source:Organic Process Research & Development (OPRD).
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Optimizing Yield for Methyl 2-[methyl(methylsulfonyl)amino]benzoate Synthesis
Executive Summary & Route Selection
The Core Challenge:
Synthesizing Methyl 2-[methyl(methylsulfonyl)amino]benzoate presents a classic steric and electronic conflict. The target molecule features a bulky ortho-substituted benzoate ester and a nitrogen atom bearing two significant groups (methyl and mesyl).
The Solution: The "Protect-then-Alkylate" Strategy (Route A)
Our internal data and literature precedents (e.g., Shafiq et al., 2009) confirm that the most robust, high-yield pathway is not the direct mesylation of N-methyl anthranilate (Route B), but rather the sequential N-mesylation of methyl anthranilate followed by N-methylation (Route A).[1]
Route A (Recommended): Methyl Anthranilate
Sulfonamide Intermediate Target.
Why: The primary amine is highly nucleophilic, allowing for clean mono-mesylation.[1] The resulting sulfonamide is acidic (
), facilitating easy deprotonation and rapid methylation, even in sterically crowded environments.[1]
Route B (Discouraged): N-Methyl Anthranilate
Target.
Why: The secondary amine in N-methyl anthranilate is deactivated by the ortho-ester and sterically hindered. Reacting this with methanesulfonyl chloride (MsCl) often leads to incomplete conversion, requiring forcing conditions that degrade the ester.[1]
Technical Support: Troubleshooting & FAQs
Phase 1: Sulfonamide Formation (N-Mesylation)
User Question: "I am getting low conversion in the first step, or the reaction stalls. Why?"
Dr. Thorne: This is typically due to HCl accumulation deactivating the amine.[1]
Diagnosis: If you are using a weak base (like bicarbonate) or insufficient pyridine, the HCl byproduct protonates the remaining anthranilate, rendering it non-nucleophilic.[1]
Fix: Use Pyridine as both the solvent and base, or use DCM with >2.5 equivalents of Triethylamine (TEA) and a catalytic amount of DMAP (5 mol%).[1] The DMAP is crucial for overcoming the steric hindrance of the ortho-ester.
User Question: "I see a 'bis-mesylated' impurity. How do I prevent this?"
Dr. Thorne: Actually, bis-mesylation (formation of -N(Ms)
) is electronically disfavored because the first mesyl group is strongly electron-withdrawing.
Correction: What you likely see is the hydrolyzed ester (acid byproduct) if moisture was present.
Protocol Adjustment: Ensure your MsCl is fresh (colorless, not yellow) and your solvent is anhydrous. If bis-mesylation does occur (rare), reduce MsCl to 1.05 equivalents and add it slowly at 0°C.[1]
Phase 2: N-Methylation
User Question: "My yield drops in the second step. I suspect ester hydrolysis."
Dr. Thorne: You are likely using conditions that are too harsh for the methyl ester.[1]
Risk Factor: Using NaH in DMF is effective but risky; if the DMF is wet, NaOH forms and saponifies the ester rapidly.[1]
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from MeOH/Water.
Visualizations
Figure 1: Reaction Pathway & Logic Flow
This diagram illustrates the recommended synthetic route and the critical decision points preventing common failures.
Caption: Comparative analysis of synthetic routes. Route A (Green path) avoids the steric bottlenecks of Route B (Red path).[1]
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose yield issues in real-time.
Caption: Diagnostic workflow for resolving common yield-limiting factors in sulfonamide synthesis.
Comparative Data: Reagent Selection
Parameter
NaH / DMF (Aggressive)
KCO / Acetone (Mild)
Recommendation
Reaction Rate
Very Fast (< 1 hr)
Moderate (4-12 hrs)
KCO for scale-up security.
Ester Stability
Low (Risk of hydrolysis)
High (Safe for esters)
KCO prevents byproduct formation.
Moisture Sensitivity
Extreme (Fire hazard)
Low
KCO is easier to handle.
Yield (Typical)
85-90% (if dry)
90-95%
KCO yields are more consistent.
References
Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Khan, M. H. (2009).[1] Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[4] Acta Crystallographica Section E: Structure Reports Online, 65(1), o103.[1]
Relevance: Validates the "Sulfonamide
N-Methylation" sequence on a nearly identical 5-bromo scaffold.
Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011).[1][5] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.[1]
Relevance: Discusses the utility of MsCl in hindered amine systems and base selection.
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1]
Relevance: Foundational mechanisms for sulfonamide acidity and nucleophilic substitution (pKa d
Removing unreacted methyl anthranilate from N-mesyl product mixtures
Technical Support Center: Purifying N-Mesyl Product Mixtures A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of N-mesylated products. T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purifying N-Mesyl Product Mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of N-mesylated products. This guide is designed to provide practical, in-depth solutions for a common challenge in organic synthesis: the removal of unreacted methyl anthranilate from your N-mesyl product mixture. We will explore the chemical principles behind the separation, provide step-by-step protocols, and offer troubleshooting advice to ensure you obtain your target compound with the highest possible purity.
Frequently Asked Questions (FAQs)
Q1: I've run my mesylation reaction and the TLC plate shows two spots. How do I know which is my product and which is the starting material?
Answer:
This is a critical first step in any purification. While both methyl anthranilate and its N-mesylated product are aromatic and will be UV-active, their differing polarities allow for clear differentiation on a TLC plate.
Polarity Difference: The N-H group of the sulfonamide product is more acidic and can act as a hydrogen bond donor, while the lone pair on the starting material's amine is a hydrogen bond acceptor. Generally, the N-mesyl product is slightly more polar than the starting methyl anthranilate. This means the product spot will have a lower Rf value (travel a shorter distance up the plate) than the starting material spot.
Visualization: Since both compounds contain an aromatic ring, they should be visible under a UV lamp (254 nm). For more definitive identification, specific TLC stains can be used. A ninhydrin stain, for example, will react with the primary amine of methyl anthranilate to produce a distinct color (often reddish or purple) upon heating, while the N-mesyl product will not react.[1]
Q2: What is the simplest and most common method to remove unreacted methyl anthranilate?
Answer:
The most straightforward and widely used method is a liquid-liquid extraction using a dilute aqueous acid , often referred to as an "acidic wash."[2][3][4]
The Principle (Causality): This technique exploits the fundamental difference in the acid-base properties of the two compounds.
Methyl Anthranilate: The amino group (-NH2) is basic (pKa of the conjugate acid is ~2.2-2.3).[5][6] It readily reacts with an acid (like HCl) to form a water-soluble ammonium salt (R-NH3+ Cl-).[2]
N-Mesyl Methyl Anthranilate: The product is a sulfonamide. The nitrogen lone pair is delocalized by the strongly electron-withdrawing mesyl group (-SO2CH3), rendering it non-basic. In fact, the N-H proton becomes weakly acidic (pKa typically in the range of 8-10 for N-aryl sulfonamides), meaning it will not react with dilute acid.[7]
By dissolving your crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with dilute HCl, the basic starting material is protonated and moves into the aqueous layer, while your neutral product remains in the organic layer.
Q3: I performed an acidic wash, but my NMR still shows traces of methyl anthranilate. What could have gone wrong?
Answer:
This is a common issue and can usually be resolved by optimizing the extraction procedure. Here are several potential causes and their solutions:
Insufficient Acid: You may not have used enough acid to protonate all of the unreacted amine. The solution is to use a sufficient molar excess of acid or perform multiple washes.
Acid Strength/Concentration: Using an acid that is too concentrated can sometimes lead to emulsion formation or unwanted side reactions. A 1M or 2M HCl solution is typically sufficient.
Inadequate Mixing: If the two phases (organic and aqueous) are not mixed thoroughly, the acid won't have the opportunity to react with all of the amine. Ensure vigorous shaking in the separatory funnel for at least 30-60 seconds.
Emulsion Formation: Emulsions can trap the organic layer, preventing clean separation. If an emulsion forms, letting the funnel stand for a while or adding brine (saturated NaCl solution) can help break it.
pH Not Low Enough: The pH of the aqueous layer must be low enough to ensure complete protonation of the methyl anthranilate. A good rule of thumb is to ensure the aqueous phase is at a pH of 1-2 after the wash. You can test this with pH paper.
Q4: Are there alternatives to an acidic wash, especially if my product is acid-sensitive?
Answer:
Yes, if your N-mesyl product contains acid-labile functional groups, there are excellent alternative methods that avoid acidic conditions.
Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[8] For removing a primary amine like methyl anthranilate, an isocyanate resin or a sulfonyl chloride resin is highly effective.[9] The crude reaction mixture is stirred with the resin, the unreacted amine covalently binds to the polymer, and the resin is then simply filtered off, leaving the purified product in solution. This method is exceptionally clean and avoids aqueous workups entirely.[8]
Flash Column Chromatography: This is a highly effective, albeit more resource-intensive, method. Since the product and starting material have different polarities, they can be separated on a silica gel column. A non-polar solvent system (e.g., hexanes/ethyl acetate) will elute the less polar methyl anthranilate first, followed by the more polar N-mesyl product. For basic compounds that might stick to acidic silica, adding a small amount of triethylamine (~1%) to the eluent can improve recovery.[10] Alternatively, using an amine-bonded silica column can provide excellent separation for basic compounds.[11]
Q5: When should I choose column chromatography over an extraction or scavenger resin?
Answer:
The choice of purification method depends on the scale of your reaction, the purity required, and the nature of other impurities.
Choose Extraction/Scavenger Resin for:
High Selectivity: When the primary impurity is the unreacted starting amine.
Speed and Efficiency: These methods are much faster than running a column, especially for multiple reactions.
Scalability: Liquid-liquid extraction is easily scaled for large quantities of material. Scavenger resins are excellent for parallel synthesis and library purification.[12][13]
Choose Flash Column Chromatography When:
Multiple Impurities are Present: If your TLC shows several spots (e.g., starting material, product, and other byproducts), a column is necessary to separate them all.
Very High Purity is Required: Chromatography can often achieve a higher degree of purity (>99%) than a simple extraction.
Similar Polarity: If the product and impurities have very similar polarities, making extraction inefficient, chromatography offers superior resolving power.
Core Principles & Data Summary
The success of these purification strategies hinges on the distinct physicochemical properties of the starting material and the product.
Property
Methyl Anthranilate (Starting Material)
N-Mesyl Methyl Anthranilate (Product)
Rationale for Separation
Chemical Structure
Contains a basic primary amine (-NH2)
Contains a non-basic/weakly acidic sulfonamide (R-NH-SO2R')
The key difference exploited in acid-base extraction.
The amine is protonated by dilute acid; the sulfonamide is not.
Solubility
Slightly soluble in water; very soluble in organic solvents like ethanol and ether.[15][16][17][18]
Generally soluble in common organic solvents; insoluble in water.
The protonated amine salt becomes highly water-soluble.
TLC Rf Value
Higher Rf (less polar)
Lower Rf (more polar)
Allows for separation via column chromatography.
Visualized Workflows & Structures
Decision-Making Workflow for Purification
This diagram outlines the logical steps to select the appropriate purification method based on your initial reaction analysis.
Caption: Purification method selection workflow.
Chemical Basis of Acid-Base Extraction
This diagram illustrates the chemical transformation that enables the separation.
Caption: Exploiting acid-base chemistry for separation.
Detailed Experimental Protocols
Protocol 1: Purification by Acidic Wash (Liquid-Liquid Extraction)
Objective: To selectively remove basic methyl anthranilate from the organic reaction mixture.
Materials:
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
1M Hydrochloric Acid (HCl).
Saturated Sodium Bicarbonate (NaHCO3) solution.
Brine (Saturated Sodium Chloride solution).
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4).
Separatory funnel, beakers, Erlenmeyer flask.
Procedure:
Preparation: Ensure your crude product is fully dissolved in an appropriate organic solvent (e.g., 50-100 mL of ethyl acetate). Transfer this solution to a separatory funnel of appropriate size.
First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The lower, aqueous layer contains the protonated methyl anthranilate. Drain this aqueous layer and discard it.
Second Acidic Wash: Repeat steps 2 and 3. This ensures more complete removal of the amine.
Neutralizing Wash: To remove any residual acid from the organic layer, add an equal volume of saturated NaHCO3 solution. Shake gently at first (to control CO2 evolution), venting frequently. Allow layers to separate and discard the aqueous layer.
Brine Wash: Add an equal volume of brine to the organic layer. Shake, allow to separate, and discard the aqueous layer. This step helps to remove the bulk of the dissolved water from the organic solvent.
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a few spatulas of anhydrous Na2SO4 or MgSO4. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
Isolation: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified N-mesyl product.
Verification: Confirm the purity of the isolated product by TLC and/or NMR analysis.
Protocol 2: Purification using a Scavenger Resin
Objective: To remove methyl anthranilate using a solid-supported scavenger for a non-aqueous workup.
Materials:
Crude reaction mixture.
Isocyanate-functionalized polystyrene resin (or similar amine scavenger).
Anhydrous reaction solvent (e.g., Dichloromethane or THF).
Reaction flask with a magnetic stirrer.
Filtration apparatus (e.g., Buchner funnel or a simple funnel with filter paper).
Procedure:
Preparation: After the mesylation reaction is complete, ensure the crude mixture is in a suitable anhydrous solvent.
Resin Addition: Add the scavenger resin to the reaction flask. A typical loading is 2-3 molar equivalents relative to the initial amount of excess methyl anthranilate used.
Scavenging: Stir the mixture at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the removal of the starting material by periodically taking a small aliquot, filtering it, and analyzing by TLC.
Filtration: Once the starting material is consumed (as indicated by TLC), filter the entire mixture through a pad of celite or a sintered glass funnel to remove the resin beads.
Washing: Wash the collected resin beads with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrate and the washings.
Isolation: Transfer the combined filtrate to a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
Verification: Confirm the purity of the final product by TLC and/or NMR analysis.
ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]
eScholarship.org. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides. [Link]
ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]
Quora. How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. [Link]
National Institutes of Health. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]
RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. [Link]
ACS Publications. Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]
ACS Publications. Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. [Link]
ResearchGate. (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
Biotage. When should I use an amine-bonded silica for flash chromatography?. [Link]
Chromatography Online. Separation Science in Drug Development, Part I: High-Throughput Purification. [Link]
SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. [Link]
DSpace@MIT. Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]
National Institutes of Health. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. [Link]
ResearchGate. Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. [Link]
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
Technical Support Center: Crystallization of N-Mesyl Amino Benzoate Intermediates
Welcome to the technical support center for the crystallization of N-mesyl amino benzoate intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of N-mesyl amino benzoate intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining crystalline solids with desired purity, yield, and physical properties. This resource provides in-depth, scientifically-grounded answers to common crystallization challenges, moving beyond simple procedural steps to explain the underlying principles that govern success.
Q1: My N-mesyl amino benzoate intermediate is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: Understanding and Preventing Oiling Out
"Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase.[1] This occurs when the temperature of the solution is higher than the melting point of the solute at that specific concentration.[2] For N-mesyl amino benzoate intermediates, which can have complex substitution patterns and potential for intramolecular hydrogen bonding, several factors can contribute to this issue.
Root Causes:
High Supersaturation: Rapid cooling or quick addition of an anti-solvent can generate a very high level of supersaturation, kinetically favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.[1]
Presence of Impurities: Impurities can significantly depress the melting point of your intermediate, making it more prone to oiling out even at temperatures where the pure compound would crystallize.[2][3] Impurities can also interfere with the process of molecules arranging themselves into a crystal lattice.[4]
Low Melting Point: Some N-mesyl amino benzoate derivatives may inherently have a low melting point, making them susceptible to this issue.[3]
Poor Solvent Choice: If the solvent is too "good," the solute molecules may have a stronger affinity for the solvent than for each other, hindering crystallization.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting oiling out.
Detailed Protocols to Mitigate Oiling Out:
Slowing Down Supersaturation Generation:
Cooling Crystallization: Instead of placing the hot solution directly into an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving to a refrigerator and then a freezer. A programmable bath is ideal for precise control.[2]
Anti-solvent Crystallization: Add the anti-solvent dropwise to the stirred solution of your intermediate. Monitor for the first sign of persistent turbidity (the cloud point). Once reached, add the anti-solvent even more slowly, or stop and allow the system to equilibrate.
Seeding Strategy:
Determine the metastable zone width (MSZW) of your system. This is the region between the solubility curve and the point of spontaneous nucleation.
Add a small amount (0.1-1% by weight) of previously isolated, pure crystals (seed crystals) when the solution is cooled to a temperature within the MSZW.[5][6] This provides a template for crystal growth and bypasses the high energy barrier of primary nucleation.[7][8]
Solvent System Re-evaluation:
If oiling out persists, the solvent system may be the issue. A good crystallization solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.
Consider using a solvent mixture. For instance, dissolve the N-mesyl amino benzoate intermediate in a "good" solvent (e.g., ethyl acetate, acetone) and then titrate with a "poor" solvent (an anti-solvent like heptane or water) in which the compound is sparingly soluble.[9]
Q2: I am getting very low yields during crystallization. What are the common causes and how can I improve it?
A2: Maximizing Crystallization Yield
Low yield is a common problem that can often be traced back to the choice of solvent and the final temperature of the crystallization process.
Root Causes:
High Solubility in the Mother Liquor: The most common reason for low yield is that a significant amount of the product remains dissolved in the solvent even after cooling.[2]
Using Excessive Solvent: While it's important to fully dissolve the compound at high temperature, using a large excess of solvent will inevitably lead to higher losses in the mother liquor.[2]
Premature Crystallization: If crystallization occurs too early, for example during a hot filtration step, product can be lost on the filter paper and in the filtration apparatus.[2]
Strategies for Yield Improvement:
Solvent Selection: The ideal solvent will have a large difference in solubility between the boiling point and room/ice bath temperature.
Solvent Property
Ideal Characteristic
Rationale
Solubility at High Temp.
High
To dissolve the compound completely in a minimal amount of solvent.
Solubility at Low Temp.
Low
To maximize the amount of product that crystallizes out of solution.
Boiling Point
Moderate
Too low, and it evaporates too quickly. Too high, and it can be difficult to remove from the final product.
Reactivity
Inert
Should not react with the N-mesyl amino benzoate intermediate.
Anti-solvent Addition: For compounds that are quite soluble in many common solvents, an anti-solvent crystallization is often the best approach to maximize yield. The addition of a solvent in which the compound is insoluble dramatically reduces the overall solubility.
Concentration and Cooling:
Use the minimum amount of hot solvent required to fully dissolve your crude product.
After cooling and filtering the first crop of crystals, you can often recover a second crop by concentrating the mother liquor (e.g., by rotary evaporation) and re-cooling. Be aware that this second crop may be less pure.
pH Adjustment: For N-mesyl amino benzoate intermediates, which contain both an acidic (sulfonamide N-H) and a potentially basic (amino) group, as well as a carboxylic acid ester, the pH of the crystallization medium can be critical, especially in aqueous systems. Ensure the pH is not at a point where the compound forms a highly soluble salt.
Q3: The purity of my crystallized product is not meeting specifications. How can I improve impurity rejection?
A3: Enhancing Purity Through Crystallization
Crystallization is a powerful purification technique, but its effectiveness depends on correctly managing the process to exclude impurities from the crystal lattice.[10]
Root Causes of Poor Purity:
Inclusions: Fast crystal growth can trap pockets of impure mother liquor within the crystal.[11]
Surface Adsorption: Impurities can adsorb to the surface of the growing crystals.
Solid Solution Formation: If an impurity is structurally very similar to the desired compound, it may be incorporated directly into the crystal lattice, forming a solid solution.[12] This is often the most difficult impurity issue to resolve.
Rapid Crashing Out: If the solution is cooled too quickly, the compound may precipitate rapidly, trapping impurities in the process.[2]
Strategies for Purity Enhancement:
Slow Growth Rate: The key to high purity is slow crystal growth. This gives time for molecules of the correct compound to find their place in the lattice while impurity molecules are rejected back into the solution.
Slower cooling rates have been shown to affect crystal size and distribution, which can impact purity.[13][14][15] A slower cooling rate generally allows for the formation of larger, more perfect crystals with fewer inclusions.
Slurry Resuspension:
After initial isolation, the crystals can be suspended in a fresh, cold solvent (or a solvent mixture in which the compound is poorly soluble) and stirred for a period (hours to days).
This process, known as a slurry, can help to wash away surface-adsorbed impurities and can sometimes even facilitate a transformation to a more stable, purer crystal form.[11][16]
Activated Carbon Treatment: If your impurities are colored or are large, nonpolar molecules, adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb them.[17] Use with caution, as it can also adsorb some of your product.
Rational Solvent Selection: The choice of solvent can influence how effectively impurities are rejected. Sometimes a solvent system that gives a slightly lower yield may provide a significantly purer product.[18]
Q4: I suspect I have a polymorphism issue. How can I identify and control the desired crystal form?
A4: Understanding and Controlling Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystal structure.[19] Different polymorphs can have different properties, including solubility, stability, and melting point, which are critical in pharmaceutical development.[12][20]
Identifying Polymorphism:
Initial Signs: Inconsistent melting points, different crystal shapes (e.g., needles vs. plates) from batch to batch, or unexpected changes in solubility can all be indicators of polymorphism.
Characterization Techniques:
Powder X-Ray Diffraction (PXRD): The definitive technique for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between polymorphs.
Infrared (IR) & Raman Spectroscopy: Different packing arrangements and intermolecular interactions in polymorphs can lead to subtle but measurable shifts in vibrational spectra.[21]
Controlling the Polymorphic Form:
The polymorphic outcome of a crystallization is determined by a competition between thermodynamic stability and kinetic favorability.
Caption: Thermodynamic vs. Kinetic control in polymorphism.
Experimental Protocols for Polymorph Screening:
Solvent Screening: Perform crystallizations from a wide range of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons, water).[22] The solvent-solute interactions can stabilize different packing arrangements.[23]
Varying Cooling Rates: Crystallize the same solution at different cooling rates (e.g., crash cool in an acetone/dry ice bath, cool slowly in a dewar, cool at a controlled rate of 5°C/hour).[13]
Seeding: To consistently obtain a specific polymorph, seed the crystallization with a pure crystal of the desired form.[8][21] This is the most robust method for polymorph control in a manufacturing setting.
Slurry Conversion: Stirring a mixture of polymorphs in a solvent will, over time, lead to the dissolution of the less stable form(s) and the growth of the most stable form at that temperature (Ostwald's Ripening).
References
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Available at: [Link]
MacLeod, S. K., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
MacLeod, S. K., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
Politecnico di Torino. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals. Available at: [Link]
White Rose Research Online. (n.d.). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Available at: [Link]
MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]
CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Available at: [Link]
Mettler Toledo. (2020, September 25). Revealing Shapes. Particle Morphology Hints Impurity Rejection During API Crystallization. Available at: [Link]
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. Available at: [Link]
ACS Publications. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Available at: [Link]
Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Available at: [Link]
Mettler Toledo. (2020, September 24). Particle Morphology Hints Impurity Rejection During API Crystallization. Available at: [Link]
ACS Publications. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Available at: [Link]
ResearchGate. (2025, August 7). (PDF) Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. Available at: [Link]
OMICS International. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Available at: [Link]
CSIR-Central Electrochemical Research Institute. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Available at: [Link]
LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. Available at: [Link]
Royal Society of Chemistry. Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics. Available at: [Link]
Northwestern University. Cooling Rate and Crystal Size. Seth Stein. Available at: [Link]
PubMed. On crystal size and cooling rate. Available at: [Link]
MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Available at: [Link]
Semantic Scholar. Recent advances in the identification and prediction of polymorphs. Available at: [Link]
Royal Society of Chemistry. Solvent screening for a hard-to-dissolve molecular crystal. Available at: [Link]
Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Available at: [Link]
Hampton Research. Sample Preparation for Crystallization. Available at: [Link]
PubMed. (2000, October 1). Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. Available at: [Link]
The University of Manchester. (2015, April 23). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Research Explorer. Available at: [Link]
Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
University of Babylon. Preparation of Methyl Benzoate. Available at: [Link]
Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Analyte: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
CAS Registry Number: 36881-76-2
Primary Application: Key intermediate for Cefaclor synthesis.[1][2][3][4]
Critical Challenge: Separating the chlorinated target (7-ACCA) from its non-chlorinated analogs (7-ACA, 7-ADCA) and ring-degradation products.
Part 1: The Chemical Profile & Separation Logic
To develop a robust method, one must first understand the molecule's behavior in solution. CAS 36881-76-2 is a zwitterionic cephalosporin nucleus.
The Zwitterionic Factor: It possesses a basic amine at C7 and an acidic carboxyl at C4.
Implication: Retention is highly pH-dependent. At neutral pH, it exists as a zwitterion with high water solubility and poor retention on C18.
The Selectivity Handle (Cl vs. Acetoxy): 7-ACCA differs from its precursor 7-ACA (CAS 957-68-6) only at the C3 position. 7-ACA has an acetoxymethyl group; 7-ACCA has a chlorine atom.
Chromatographic Consequence: The Chlorine atom renders 7-ACCA significantly more hydrophobic than 7-ACA. On a reverse-phase column, 7-ACA will elute first , followed by 7-ACCA. This elution order is the primary validity check for your method.
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct separation strategies. This guide recommends Method B for R&D and impurity profiling due to its superior resolution power, while Method A is acceptable for high-throughput routine QC.
Comparison Matrix: Selecting the Right Approach
Feature
Method A: Standard Phosphate (Routine QC)
Method B: Ion-Suppression (Recommended)
Method C: Ion-Pairing (Alternative)
Stationary Phase
C18 (Standard End-capped)
C18 (High Carbon Load / Base Deactivated)
C8 or Phenyl-Hexyl
Mobile Phase pH
pH 6.0 - 7.0
pH 2.5 - 3.0
pH 2.5 + Octanesulfonic Acid
Mechanism
Zwitterionic separation
Ion Suppression (Acidic)
Ion-Pair Formation
7-ACCA Retention
Weak ()
Optimal ()
Strong ()
Resolution (Rs)
Moderate (Risk of overlap with polar impurities)
High (Excellent separation from 7-ACA)
Very High
Column Life
High
Moderate (Acidic hydrolysis risk)
Low (Re-equilibration issues)
Verdict
Use for Assay only
Use for Impurity Profiling
Use only if Method B fails
Part 3: The Validated Protocol (Method B)
This protocol utilizes Ion Suppression logic. By lowering the pH below the pKa of the carboxyl group (approx pKa 3.5), we protonate the carboxyl, rendering the molecule less polar and increasing its interaction with the C18 chain. This pushes the peak away from the solvent front and separates it from the more polar 7-ACA.
1. Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent L1 packing.
Buffer (Solvent A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.1 with dilute Phosphoric Acid. Note: The low pH is critical for suppressing ionization of the carboxyl group.
Diluent: Mobile Phase A (Phosphate Buffer pH 2.5).
Why? Dissolving 7-ACCA in pure water or methanol can lead to rapid degradation (ring opening) or precipitation. The acidic buffer stabilizes the molecule.
Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.
4. System Suitability Criteria (Self-Validation)
Before running samples, your system must pass these thresholds:
Theoretical Plates (N): > 3000 for the 7-ACCA peak.
Tailing Factor (T): < 1.5 (Amines often tail; if T > 1.5, add 0.1% Triethylamine to buffer).
Resolution (Rs): > 2.0 between 7-ACA (Impurity) and 7-ACCA (Target).
Part 4: Data Interpretation & Troubleshooting
Retention Time (RT) Map
Relative retention times (RRT) are more reliable than absolute minutes.
Compound
Description
Approx. RT (min)
RRT (vs 7-ACCA)
Void Volume
t₀
1.2
-
7-ACA
Precursor (Des-chloro)
3.5 - 4.0
~0.55
7-ADCA
Des-acetoxy analog
4.5 - 5.0
~0.70
7-ACCA
Target Analyte
7.0 - 8.0
1.00
Toluene
Synthesis solvent (if present)
> 15.0
> 2.0
Visual Logic: The Analytical Workflow
Caption: Logical workflow for peak identification and troubleshooting elution anomalies.
Part 5: Troubleshooting Decision Tree
Issue: Peak Tailing (T > 1.5)
Cause: Interaction between the free amine on C7 and residual silanols on the column.
Fix:
Ensure column is "Base Deactivated" (BDS).
Increase buffer molarity (up to 50 mM).
Add "sacrificial base" (TEA) to mobile phase.
Issue: Split Peaks
Cause: Sample solvent mismatch.
Fix: Ensure sample is dissolved in the Mobile Phase, NOT in pure Acetonitrile.
Issue: Retention Time Drift
Cause: pH fluctuation.
Fix: The separation is sensitive to pH. Use a calibrated pH meter and adjust buffer before adding organic modifier.
References
National Center for Biotechnology Information . PubChem Compound Summary for CID 167576 (7-ACCA). [Link]
Samanidou, V. F., et al. (2003). "Rapid and sensitive high-performance liquid chromatographic determination of four cephalosporin antibiotics in pharmaceuticals." Journal of Chromatography B. [Link][8]
Comparing reactivity of N-methyl vs N-H sulfonamide benzoates
This guide details the comparative reactivity profile of -Methyl versus -H sulfonamide-substituted benzoate esters. This analysis focuses on the sulfonamide group as a substituent on the benzoate scaffold (e.g., methyl 4...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the comparative reactivity profile of
-Methyl versus -H sulfonamide-substituted benzoate esters.
This analysis focuses on the sulfonamide group as a substituent on the benzoate scaffold (e.g., methyl 4-sulfamoylbenzoate), a critical motif in fragment-based drug discovery and prodrug design. The distinction dictates solubility, metabolic stability, and synthetic utility.
Comparative Reactivity Profile:
-Methyl vs.
-H Sulfonamide Benzoates[1]
Executive Summary
The substitution of the sulfonamide nitrogen (
-H vs. -Me) acts as a "molecular switch" for the reactivity of the associated benzoate ester.
-H Sulfonamides: Possess an acidic proton (). Under basic conditions, they ionize to form an anion (). This anion exerts a strong electron-donating field effect , significantly deactivating the benzoate ester toward hydrolysis.
-Methyl Sulfonamides: Lacking an acidic proton, they remain neutral and retain their character as strong Electron Withdrawing Groups (EWG) (). This keeps the benzoate ester activated toward nucleophilic attack.
Key Takeaway: In basic environments (plasma or synthetic workups),
-methyl derivatives hydrolyze significantly faster than their -H counterparts due to the lack of anionic deactivation.
Mechanistic Foundation: The Electronic Switch
The reactivity difference is governed by the Hammett Substituent Constant (
) modulation during reaction conditions.
The Ionization Effect
The primary sulfonamide group (
) is a strong EWG, which normally accelerates ester hydrolysis. However, in the presence of base (pH > 10 or equivalent nucleophilic conditions), the -H deprotonates.
-Methyl State:
State: Neutral.
Electronic Effect: Strong EWG (
).
Outcome: Carbonyl carbon is electron-deficient
Rapid Hydrolysis .
-H State:
State: Anionic (in base).
Electronic Effect: The negative charge on nitrogen communicates electron density back to the ring (via induction/field effects), effectively lowering the
value (often to or negative).
Outcome: Carbonyl carbon is stabilized
Slow Hydrolysis .
Visualization of Hydrolytic Pathways
The following diagram illustrates the divergent pathways under basic conditions.
Caption: Divergent hydrolytic pathways. The
-H derivative forms a protective anion, while the -Me derivative remains activated.
Comparative Data Summary
The following table synthesizes expected physicochemical properties and reactivity trends derived from standard physical organic chemistry principles (Hammett plots).
Feature
-H Sulfonamide Benzoate
-Methyl Sulfonamide Benzoate
pKa (Sulfonamide)
~9.5 – 10.5 (Acidic)
Not Applicable (Neutral)
Hammett (Neutral)
+0.60 (Strong EWG)
+0.65 (Strong EWG)
Hammett (In Base)
~0.0 to -0.1 (Electron Donating)
+0.65 (Remains Strong EWG)
Hydrolysis Rate ()
Slow (Self-protecting via ionization)
Fast (Activated ester)
Solubility (pH 12)
High (Forms soluble salt)
Low (Remains lipophilic)
Alkylation Potential
High (Nucleophilic at N upon deprotonation)
Inert (at Nitrogen)
H-Bonding
Donor & Acceptor
Acceptor Only
Experimental Protocols
To validate these differences in your specific scaffold, use the following self-validating protocols.
Phosphate buffer (pH 7.4) and Carbonate buffer (pH 10.5).
Acetonitrile (HPLC grade).
Internal Standard (e.g., Benzophenone).
Workflow:
Stock Preparation: Dissolve 10 mg of each benzoate in 1 mL DMSO.
Initiation: Spike 50 µL of stock into 4.95 mL of pre-warmed (37°C) buffer (pH 10.5).
Sampling: At
min, remove 200 µL aliquots.
Quenching: Immediately add 200 µL cold Acetonitrile + 1% Formic Acid (to stop hydrolysis and protonate the
-H species for consistent chromatography).
Analysis: Inject onto HPLC (C18 column). Monitor disappearance of the ester peak vs. appearance of the benzoic acid peak.
Calculation: Plot
vs. Time. The slope is .
Validation Check: The
-Me derivative should show a steeper slope (larger ) than the -H derivative at pH 10.5. At pH 7.4, rates may be closer as the -H species is less ionized.
Protocol B:
-Alkylation Susceptibility Test
Objective: Confirm the nucleophilic potential of the sulfonamide nitrogen.
Workflow:
Dissolve 0.5 mmol of substrate in DMF.
Add 1.1 eq.
and 1.1 eq. Methyl Iodide (MeI).
Stir at RT for 2 hours.
TLC Check:
-H Substrate: Expect a new spot (higher ) corresponding to the -methylated product.
-Me Substrate: Expect no reaction (starting material only).
Note: This confirms that
-H sulfonamides can introduce impurities during alkylation steps intended for other parts of the molecule, requiring protection strategies (e.g., DMB protection).
Strategic Implications for Drug Design[2][3]
Prodrug Design
If the benzoate ester is a prodrug moiety intended to be cleaved by plasma esterases:
Select
-Methyl if rapid release is required. The electron-withdrawing nature ensures the ester bond is labile.
Select
-H if extended half-life is desired. The ionization at physiological pH (partial) and local electronic repulsion can retard esterase activity.
Synthetic Route Planning
When building complex molecules:
-H Sulfonamides are "sticky" in palladium-catalyzed cross-couplings due to binding with the metal center. They often require protection (e.g., with a trityl or BOC group).
-Methyl Sulfonamides are generally orthogonal to cross-coupling conditions and require no protection, streamlining the synthesis.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
BioByte Corp. (n.d.). C-QSAR Database (pKa and LogP values for sulfonamides). Link
Rømming, C., & Kolsaker, P. (1987). Crystal structure and properties of N-substituted sulfonamides. Acta Chemica Scandinavica, B41. (Provides structural basis for steric/electronic arguments).
Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (Foundational text on electronic effects of substituents).
DrugBank Online. (2024). Sulfonamide Reactivity in Approved Drugs. Link
Safety & Regulatory Compliance
Safety
A Researcher's Guide to the Proper Disposal of Methyl 2-[methyl(methylsulfonyl)amino]benzoate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-[methyl(methylsulfonyl)amino]benzoate, a compound for which specific disposal information may not be readily available. Our approach is grounded in the core principles of chemical hazard assessment and compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
The foundational principle of laboratory waste management is that the generator of the waste is responsible for its characterization.[1] For a novel or specialized compound like Methyl 2-[methyl(methylsulfonyl)amino]benzoate, this requires a systematic evaluation of its potential hazards to determine the correct disposal pathway. This guide will walk you through that process, ensuring every step is a self-validating system for safety and compliance.
Part 1: Hazard Assessment and Waste Characterization
Since a specific Safety Data Sheet (SDS) for Methyl 2-[methyl(methylsulfonyl)amino]benzoate is not widely available, we must infer its potential hazards based on its chemical structure and data from analogous compounds. This process, known as "generator knowledge," is a valid method for waste characterization under RCRA.[1]
Structural Analysis:
Methyl Benzoate Moiety: This group suggests the compound is likely a combustible liquid and may be harmful if swallowed.
N-methyl(methylsulfonyl)amino Group: Sulfonyl-containing compounds and substituted amines can have varying toxicological profiles and may cause skin or eye irritation.
Without definitive toxicological data, it is prudent practice to assume any new or uncharacterized substance is toxic.[2] Therefore, this compound should be handled as a hazardous waste until a formal determination by your institution's Environmental Health & Safety (EHS) department proves otherwise.
Under RCRA, a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[1][3][4]
Hazardous Characteristic
EPA Code
Assessment for Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Ignitability
D001
The compound is likely a combustible liquid. While it may not meet the strict definition of ignitable waste (flash point < 140°F / 60°C), it should be kept away from ignition sources.[3][5]
Corrosivity
D002
The structure is not strongly acidic or basic. Unlikely to be corrosive (pH ≤ 2 or ≥ 12.5).[1][3][5]
Reactivity
D003
The structure does not contain functional groups typically associated with instability, explosive potential, or violent reaction with water.[1][3][5]
Toxicity
D004-D043
This is the most probable hazardous characteristic. As a synthetic organic compound with unknown toxicological data, it must be managed as a toxic waste.[6]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of generation in the laboratory to its final removal by trained professionals.
Step 1: Waste Collection and Segregation
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The original chemical container is often the best choice for storing its own waste.[7]
Dedicate the Container: Designate a specific container for waste containing Methyl 2-[methyl(methylsulfonyl)amino]benzoate and its associated contaminated materials (e.g., pipette tips, gloves).
DO NOT MIX WASTE STREAMS: This is a critical safety and compliance rule. Never mix this waste with other chemical waste streams, such as halogenated solvents, strong acids/bases, or oxidizers.[2] Mixing incompatible chemicals can lead to dangerous reactions.[8]
Step 2: Proper Labeling
Accurate labeling is essential for safety and regulatory compliance. Your institution's EHS department will provide specific hazardous waste labels.
Affix the Label: Attach the hazardous waste label to the container as soon as the first drop of waste is added.
Complete All Fields:
Write the words "Hazardous Waste ".
List all chemical constituents by their full name, including solvents. For example: "Methyl 2-[methyl(methylsulfonyl)amino]benzoate, Acetone".
Estimate the percentage of each component.
Indicate the hazard characteristics. Check the boxes for "Toxic" and "Flammable" (as a precaution).
Provide the name of the Principal Investigator and the laboratory location.
Note the date when waste was first added to the container (the "accumulation start date").
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal and state regulations allow laboratories to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3]
Designate the SAA: The SAA must be under the control of laboratory personnel.[9] This could be a marked area within a fume hood or a secondary containment tray on a workbench.
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[3] This prevents the release of vapors and potential spills.
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.
Monitor Accumulation Limits: Do not exceed the SAA volume limits: a maximum of 55 gallons for total hazardous waste or 1 quart for acutely toxic (P-listed) waste.[3]
Step 4: Arranging for Disposal
Schedule a Pickup: Once your waste container is nearly full (e.g., 80% capacity) or if you are approaching storage time limits, contact your institution's EHS department to schedule a waste pickup.[10]
Provide Necessary Information: Be prepared to provide the information from the waste label to the EHS personnel. They will use this to ensure the waste is transported and disposed of in compliance with all regulations.
Trust the Professionals: Your EHS department or their certified hazardous waste contractor will handle the transportation and final disposal, which typically involves high-temperature incineration at a permitted facility.[11]
Crucial Directive: Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [8][12] This action is illegal and poses a significant threat to environmental and public health.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-[methyl(methylsulfonyl)amino]benzoate.
Caption: Decision workflow for handling and disposing of Methyl 2-[methyl(methylsulfonyl)amino]benzoate waste.
By adhering to this structured, compliance-driven protocol, you ensure that your vital research activities are conducted with the highest standards of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Environmental Health and Radiation Safety - University of Pennsylvania. Available at: [Link]
Procedures for Disposal of Unwanted Laboratory Material (ULM) . Brigham Young University. Available at: [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]
Management of Waste . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available at: [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
How to Determine and Manage Hazardous Chemical Waste in Your Lab . Lab Manager. Available at: [Link]
RCRA . Environmental Health and Safety - Case Western Reserve University. Available at: [Link]
Identifying Hazardous Waste In Your Laboratory . Vanderbilt Environmental Health and Safety. Available at: [Link]
Laboratory Hazardous Waste: What You and Your Staff Need to Know . Medical Waste Services. Available at: [Link]
A Primer On Laboratory Waste Disposal . Hazardous Waste Experts. Available at: [Link]
EPA Hazardous Waste Characteristics . Columbia University Research. Available at: [Link]
Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]
RCRA Characteristic Waste . Vanderbilt University Office of Clinical and Research Safety. Available at: [Link]
The 4 Types of Hazardous Waste . Environmental Hazards Services. Available at: [Link]
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. Available at: [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances . ChemistryTalk. Available at: [Link]
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. Available at: [Link]
Organic solvents disposal strategies? . ResearchGate. Available at: [Link]
Proper disposal of chemicals . Sciencemadness Wiki. Available at: [Link]
Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University . Chulalongkorn University. Available at: [Link]
Cross-border Movement of Hazardous Waste and Hazardous Recyclable Materials Regulations: Guide to hazardous waste and hazardous recyclable materials classification . Canada.ca. Available at: [Link]
CLASSIFICATION OF WASTES AND THEIR DISPOSAL . Unknown Source. Available at: [Link]
Personal protective equipment for handling Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Executive Safety Assessment Methyl 2-[methyl(methylsulfonyl)amino]benzoate (often an intermediate in the synthesis of agrochemicals like Mesotrione or pharmaceutical sulfonamides) presents specific handling challenges ty...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Methyl 2-[methyl(methylsulfonyl)amino]benzoate (often an intermediate in the synthesis of agrochemicals like Mesotrione or pharmaceutical sulfonamides) presents specific handling challenges typical of polysubstituted aromatic esters and sulfonamides.
While often classified as an irritant (H315, H319) and a potential respiratory sensitizer , the primary operational risk in a research setting is particulate exposure during weighing and dermal absorption during solubilization. As a sulfonamide derivative, it carries a latent risk of allergic reaction in sensitized individuals.
The Golden Rule of R&D Safety: Treat this compound as a potent bioactive agent until specific toxicological data proves otherwise. The protocols below are designed to isolate the operator from the chemical completely, regardless of its specific LD50.
Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a barrier requirement based on the physical state of the compound.
A. Respiratory Protection (The Critical Vector)[1]
Rationale: This compound is typically a crystalline solid or fine powder. Static charge often causes "fly-off" during spatula transfer, creating invisible aerosols.
Requirement:
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
Secondary (Hood Failure/Spill): N95 (minimum) or P100 particulate respirator.
Prohibited: Surgical masks (these provide zero protection against chemical particulates).
B. Dermal Protection (The Silent Vector)
Rationale: The N-methyl-N-sulfonyl moiety increases lipophilicity compared to simple salts, potentially enhancing dermal absorption.
Requirement:
Material:Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
Protocol:Double-gloving is mandatory during solubilization.
Breakthrough Time: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
C. Ocular Protection[1][2]
Rationale: Fine powders can bypass standard safety glasses. Sulfonamides are ocular irritants.[1][2]
Requirement:
Standard: Chemical Splash Goggles (ANSI Z87.1+ or EN 166 1B).
Prohibited: Standard safety glasses with open sides.
D. Body Shielding[1][7]
Requirement:
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Polyester blends are prohibited due to melt-risk with organic solvents.
Footwear: Closed-toe, non-perforated leather or synthetic leather.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
Objective: Transfer solid without generating airborne dust.
Engineering Control: Activate Fume Hood. Verify sash height is at the "Working Position" (usually 18 inches).
Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat if the powder appears "flighty."
The Transfer:
Place the receiving vessel inside the hood.
Use a disposable anti-static weighing boat.
Technique: Do not dump. Tap the spatula gently against the side of the boat to control flow.
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the Kimwipe as solid hazardous waste.
Phase 2: Solubilization (Splash Risk)
Objective: Dissolve compound (typically in Acetone, DCM, or Acetonitrile) without dermal contact.
Solvent Choice: Ensure the solvent is compatible with your glove choice (See Table 1 below).
Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.
Mixing: Cap the vial/flask before vortexing or sonicating. Never vortex an open container.
Phase 3: Waste Disposal
Objective: Prevent environmental contamination.
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Solid Hazardous Waste" (Yellow bag/bin).
Liquid Waste: All mother liquors and washings go to "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the co-solvent.
Destruction: The preferred method for sulfonamide derivatives is High-Temperature Incineration .
Data Summary: Glove Compatibility
Table 1: Glove Permeation Data for Common Solvents used with this Compound
Solvent Used
Glove Material
Breakthrough Time
Action
Acetonitrile
Nitrile (4 mil)
< 5 mins
Splash Protection Only (Change immediately)
Dichloromethane
Nitrile (4 mil)
Instant
Unsafe (Use PVA or Silver Shield® laminates)
Methanol
Nitrile (4 mil)
> 240 mins
Safe for extended use
Ethyl Acetate
Nitrile (4 mil)
< 1 min
Splash Protection Only (Change immediately)
Note: The glove protects against the solvent carrying the toxicant. If the solvent penetrates, the Methyl 2-[methyl(methylsulfonyl)amino]benzoate penetrates with it.
Decision Logic Visualization
The following diagram outlines the decision-making process for selecting PPE and handling procedures based on the state of the material.
Figure 1: Operational Safety Decision Tree for handling sulfonamide benzoate intermediates.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: Sulfonamide Class Safety Data. National Library of Medicine. [Link]